molecular formula C10H8Br2N2 B1459091 4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole CAS No. 1239128-43-8

4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole

Cat. No.: B1459091
CAS No.: 1239128-43-8
M. Wt: 315.99 g/mol
InChI Key: ZYTDMWXSRSGBTB-UHFFFAOYSA-N
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Description

4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H8Br2N2 and its molecular weight is 315.99 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it can alter gene expression patterns, particularly those related to stress responses and metabolic regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as acetylcholinesterase, by binding to their active sites . This binding prevents the normal substrate from accessing the enzyme, thereby inhibiting its activity. Additionally, the compound can interact with other biomolecules, leading to changes in gene expression and protein function, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound can undergo degradation, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained oxidative stress and cellular damage, highlighting the importance of monitoring its stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of this compound can cause neurotoxicity, hepatotoxicity, and other systemic effects, emphasizing the need for careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

4-bromo-3-(2-bromophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c1-6-9(12)10(14-13-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTDMWXSRSGBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.